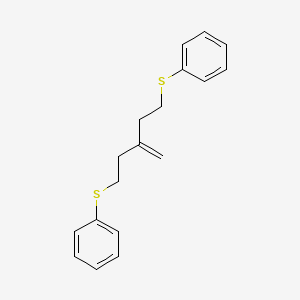

1,5-Bis(phenylthio)-3-methylenepentane

Beschreibung

Phenylthio substituents are known for their electron-rich sulfur atoms, which influence reactivity, coordination chemistry, and material properties. This compound may share similarities with other 1,5-disubstituted pentanes in the evidence, such as phosphine-based ligands, halogenated aryl derivatives, and oxygen/thiophene-containing analogs .

Eigenschaften

CAS-Nummer |

866557-18-8 |

|---|---|

Molekularformel |

C18H20S2 |

Molekulargewicht |

300.5 g/mol |

IUPAC-Name |

(3-methylidene-5-phenylsulfanylpentyl)sulfanylbenzene |

InChI |

InChI=1S/C18H20S2/c1-16(12-14-19-17-8-4-2-5-9-17)13-15-20-18-10-6-3-7-11-18/h2-11H,1,12-15H2 |

InChI-Schlüssel |

VUYGFCNDNCAYOK-UHFFFAOYSA-N |

Kanonische SMILES |

C=C(CCSC1=CC=CC=C1)CCSC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1,5-Bis(phenylthio)-3-methylenepentan beinhaltet typischerweise die Reaktion von 1,5-Dibrompentan mit Thiophenol in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion verläuft über einen nukleophilen Substitutionsmechanismus, bei dem die Bromatome durch Phenylthiogruppen ersetzt werden. Die Reaktion wird üblicherweise in einem Lösungsmittel wie Methanol bei erhöhten Temperaturen durchgeführt, um eine vollständige Umwandlung zu gewährleisten.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für 1,5-Bis(phenylthio)-3-methylenepentan nicht gut dokumentiert sind, würde der allgemeine Ansatz die Hochskalierung der Laborsynthese beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Reaktantenkonzentrationen, umfassen, um hohe Ausbeuten und Reinheit zu erzielen. Durchflussreaktoren und andere fortschrittliche Techniken können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,5-Bis(phenylthio)-3-methylenepentan kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Phenylthiogruppen können mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Die Verbindung kann reduziert werden, um die Phenylthiogruppen zu entfernen, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid.

Substitution: Die Methylengruppe kann an Substitutionsreaktionen teilnehmen, bei denen sie unter geeigneten Bedingungen durch andere funktionelle Gruppen ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure und andere Peroxide.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Verschiedene Nukleophile und Elektrophile abhängig von der gewünschten Substitution.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide und Sulfone.

Reduktion: Dephenylierte Produkte.

Substitution: Verbindungen mit verschiedenen funktionellen Gruppen, die die Methylengruppe ersetzen.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Mechanismus, durch den 1,5-Bis(phenylthio)-3-methylenepentan seine Wirkungen ausübt, hängt von seiner Wechselwirkung mit molekularen Zielstrukturen ab. Die Phenylthiogruppen können mit verschiedenen Enzymen und Proteinen interagieren und deren Aktivität möglicherweise hemmen oder verändern. Die Methylengruppe kann auch eine Rolle bei der Bindung an bestimmte Stellen auf Zielmolekülen spielen und deren Funktion beeinflussen.

Wirkmechanismus

The mechanism by which 1,5-Bis(phenylthio)-3-methylenepentane exerts its effects depends on its interaction with molecular targets. The phenylthio groups can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The methylene group may also play a role in binding to specific sites on target molecules, influencing their function.

Vergleich Mit ähnlichen Verbindungen

1,5-Bis(diphenylphosphino)pentane (CAS 27721-02-4)

- Structure : Pentane backbone with diphenylphosphine (–P(C₆H₅)₂) groups at the 1,5-positions.

- Molecular Formula : C₂₉H₃₀P₂ (MW: 440.5 g/mol) .

- Properties and Applications :

- Contrast with Target Compound: Phosphine ligands are more electron-rich and sterically bulky than phenylthio groups, affecting metal coordination efficiency. Sulfur-based analogs (like phenylthio) may exhibit weaker σ-donor properties but stronger π-acceptor behavior.

1,5-Bis(3-thienyloxy)-3-oxapentane

- Structure : Pentane backbone with thienyloxy (–O–C₄H₃S) groups at 1,5-positions and an oxygen atom at position 3 .

- Molecular Formula : C₁₂H₁₄O₃S₂ (MW: 270.35 g/mol).

- Properties and Applications: Serves as a precursor for synthesizing thiophene-based azacryptands and Mannich bases. Monoclinic crystal structure (space group P2₁/n) with intermolecular S···O interactions enhancing packing stability .

- Contrast with Target Compound: The oxygen atom in the backbone reduces flexibility compared to a methylene group. Thienyloxy substituents introduce conjugated π-systems, unlike the non-conductive phenylthio groups.

1,5-Bis(4-chlorophenyl)-3-(4-methylphenyl)pentane-1,5-dione

1,5-Bis(4-trifluoromethylphenyl)-penta-1,4-diene-3-one (CAS 42160-07-6)

- Structure: Conjugated dienone system with trifluoromethylphenyl (–C₆H₄–CF₃) groups at 1,5-positions .

- Molecular Formula : C₁₉H₁₂F₆O (MW: 370.29 g/mol).

- Properties and Applications :

- Contrast with Target Compound: The dienone system enables π-π stacking, absent in the saturated pentane backbone of the target compound. Fluorine substituents drastically alter hydrophobicity and chemical inertness.

1,5-Dibromo-3,3-bis(2-bromoethyl)pentane (CAS 5794-98-9)

- Structure : Pentane with bromine substituents at 1,5-positions and bromoethyl groups at position 3 .

- Molecular Formula : C₉H₁₆Br₄ (MW: 443.84 g/mol).

- Properties and Applications :

- Contrast with Target Compound :

- Bromine atoms increase molecular weight and density compared to lighter sulfur substituents.

- The absence of aromatic rings reduces steric hindrance but limits π-interactions.

Research Findings and Trends

- Electronic Effects : Sulfur-containing compounds (e.g., phenylthio, thienyloxy) exhibit moderate electron-donating capabilities, whereas phosphine and fluorinated analogs are more electron-withdrawing .

- Steric and Solubility Profiles : Bulky aryl groups (e.g., diphenylphosphine) reduce solubility in polar solvents compared to smaller substituents like methylene or ethers .

- Thermal Stability : Phosphine and fluorinated compounds generally show higher stability than sulfur or oxygen analogs due to stronger bonds (P–C, C–F vs. C–S, C–O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.